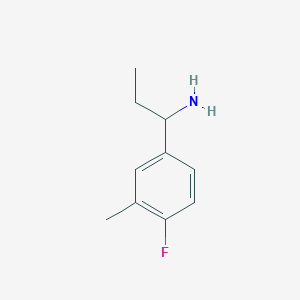
1-(4-Fluoro-3-methylphenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methylphenyl)propan-1-amine is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propylamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 4-fluoro-3-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Reacting 4-fluoro-3-methylbenzene with propylmagnesium bromide followed by hydrolysis.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 4-fluoro-3-methylphenylboronic acid with propyl halides using a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination or Grignard reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: Oxidation of the amine group can produce the corresponding nitro compound.
Reduction: Reduction of the nitro group (if present) can yield the amine.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide and reaction conditions involving high temperatures are employed.
Major Products Formed:
Oxidation: 1-(4-Fluoro-3-methylphenyl)propan-1-one
Reduction: this compound (reduced form)
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
1-(4-Fluoro-3-methylphenyl)propan-1-amine is structurally similar to other fluorinated phenyl compounds such as 4-fluoro-3-methylphenyl isocyanate and 4-fluoro-3-methyl-alpha-pyrrolidinohexanophenone. its unique combination of fluorine and methyl groups on the phenyl ring distinguishes it from these compounds. The presence of the propylamine group further enhances its reactivity and utility in various applications.
Comparison with Similar Compounds
4-Fluoro-3-methylphenyl isocyanate
4-Fluoro-3-methyl-alpha-pyrrolidinohexanophenone
3-Fluoro-4-methylphenyl isothiocyanate
This detailed overview provides a comprehensive understanding of 1-(4-Fluoro-3-methylphenyl)propan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRCUUZWIWMGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B7842162.png)
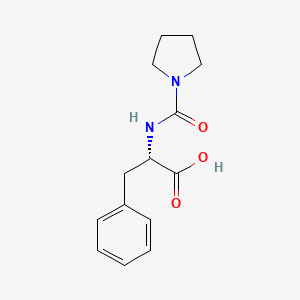
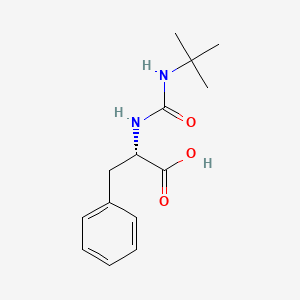
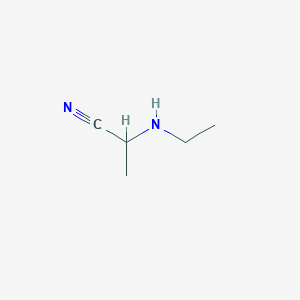
![Ethyl 2-[(1-cyanocyclopentyl)amino]acetate](/img/structure/B7842180.png)
![1-Ethyl-4-[(2-methoxybenzyl)amino]piperidine-4-carbonitrile](/img/structure/B7842185.png)
![1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid](/img/structure/B7842188.png)
![Ethyl [(butan-2-yl)carbamoyl]formate](/img/structure/B7842195.png)
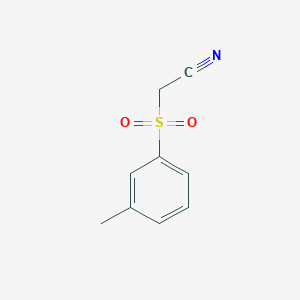
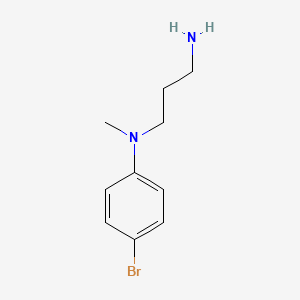
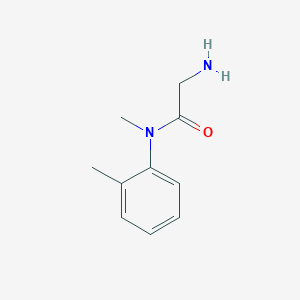
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
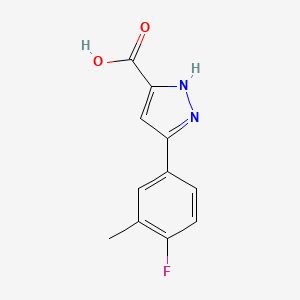
![2-[2-(Propan-2-yloxy)ethyl]piperidine](/img/structure/B7842258.png)
